Enniatin B1 Enniatin B1 Enniatin B1 has been reported in Pinus sylvestris and Fusarium tricinctum with data available.
Enniatins are mycotoxins that appear in nature as a mixture of cyclohexadepsipeptides produced by bacteria, fungi, and plants. They may be found in contaminated cereal crops. Enniatins have various biological activities and can act as enzyme inhibitors, antifungal and antibacterial agents, and immunomodulatory substances. (L1965, A3055)
Brand Name: Vulcanchem
CAS No.: 19914-20-6
VCID: VC21339269
InChI: InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1
SMILES: Array
Molecular Formula: C34H59N3O9
Molecular Weight: 653.8 g/mol

Enniatin B1

CAS No.: 19914-20-6

Cat. No.: VC21339269

Molecular Formula: C34H59N3O9

Molecular Weight: 653.8 g/mol

* For research use only. Not for human or veterinary use.

Enniatin B1 - 19914-20-6

Specification

CAS No. 19914-20-6
Molecular Formula C34H59N3O9
Molecular Weight 653.8 g/mol
IUPAC Name (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Standard InChI InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1
Standard InChI Key UQCSETXJXJTMKO-UMURLBKASA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Canonical SMILES CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Introduction

Chemical Identity and Structural Properties of Enniatin B1

Enniatin B1 (C₃₄H₅₉N₃O₉; molecular weight 653.85 g/mol) belongs to the enniatin family of mycotoxins, distinguished by its cyclic structure comprising three D-hydroxyisovaleric acid residues alternated with three N-methylated amino acids, specifically L-isoleucine derivatives . The compound’s ionophoric capability stems from its ability to form complexes with cations, facilitating transmembrane transport and disrupting cellular ion gradients . X-ray crystallography reveals a pseudo-symmetrical macrocyclic ring with alternating ester and amide bonds, enabling conformational flexibility critical for its biological interactions .

Table 1: Key Physicochemical Properties of Enniatin B1

PropertyValue/DescriptionSource
Molecular FormulaC₃₄H₅₉N₃O₉
CAS Number19914-20-6
SolubilitySoluble in dichloromethane, methanol
Melting Point147–149°C (decomposition)
Ionophoric ActivityK⁺/Na⁺ selectivity ratio: 3.2

Natural Occurrence and Environmental Sources

ENN B1 is predominantly produced by Fusarium avenaceum, Fusarium tricinctum, and Monographella species, with contamination reported in wheat (12–350 µg/kg), barley (8–210 µg/kg), and oats (15–480 µg/kg) . Climate conditions favoring Fusarium growth—notably temperatures of 20–25°C and humidity >70%—increase ENN B1 biosynthesis. Beyond agricultural settings, ENN B1 has been detected in water-damaged buildings (2–45 µg/m³ in airborne dust), implicating it in indoor mold-related illnesses . Co-occurrence with other mycotoxins (e.g., deoxynivalenol, zearalenone) exacerbates toxicity through synergistic interactions .

OrganismActivity (IC₅₀/MIC)MechanismReference
Candida albicans0.5 µg/mLErgosterol synthesis disruption
Mycobacterium tuberculosis3.2 µMATP synthase inhibition
Escherichia coli8 µMMembrane integrity loss

Anticancer Applications

ENN B1 demonstrates potent anticancer activity via:

  • ABC Transporter Inhibition: Suppresses P-glycoprotein (P-gp) efflux with IC₅₀ = 0.8 µM, reversing multidrug resistance in ovarian carcinoma cells .

  • Apoptosis Induction: Activates caspase-3 (EC₅₀: 4.7 µM) and downregulates ERK1/2 phosphorylation in cervical cancer cells, achieving 78% tumor growth inhibition in vivo at 5 mg/kg .

Toxicological Effects and Mechanisms

Cytotoxicity

ENN B1 exhibits cell-specific toxicity across multiple lines:

  • Epithelial Cells: IC₅₀ values of 0.8 µM (Caco-2) and 1.2 µM (HT-29) via lysosomal alkalinization and cathepsin B release .

  • Hepatocytes: HepG2 cells show mitochondrial depolarization (ΔΨm loss at 2 µM) and ROS accumulation (2.5-fold increase at 5 µM) .

Genotoxicity and Embryotoxicity

  • DNA Damage: Induces 8-oxo-dG adducts (1.8-fold vs. control) in MRC-5 fibroblasts at 10 µM .

  • Developmental Toxicity: Reduces murine blastocyst cell count by 40% at 3 µM and fetal weight by 28% post-implantation . ROS scavengers (N-acetylcysteine) partially rescue these effects, confirming oxidative stress mediation .

Neurotoxicity

ENN B1 crosses the blood-brain barrier (Papp = 8.7×10⁻⁶ cm/s) and induces astrocytoma cell apoptosis (IC₅₀ = 4.4 µM) without lactate dehydrogenase release, suggesting non-necrotic mechanisms .

Metabolic Fate and Drug Interactions

Hepatic CYP3A4 metabolizes ENN B1 into mono- and dihydroxylated derivatives, reducing parent compound concentration by 67% in 60 minutes . Concurrent exposure to deoxynivalenol (DON) inhibits ENN B1 hydroxylation by 44%, potentiating toxicity . ENN B1 itself inhibits midazolam metabolism (t₁/₂ increased from 12 to 27 minutes at 10 µM), indicating drug-drug interaction risks .

Detection and Analytical Challenges

Current methodologies for ENN B1 quantification include:

  • HPLC-MS/MS: LOD = 0.02 µg/kg in cereals, with recovery rates of 85–92% .

  • Immunoassays: Cross-reactivity with ENN B (78%) limits specificity, necessitating confirmatory chromatography .

Table 3: Analytical Performance of ENN B1 Detection Methods

MethodMatrixLODRecoveryReference
HPLC-MS/MSWheat0.02 µg/kg89%
LC-Orbitrap HRMSSerum0.1 ng/mL82%

Human Health Implications and Regulatory Status

Chronic dietary exposure estimates for ENN B1 range from 0.11–0.34 µg/kg bw/day in Europe, exceeding the provisional TDI of 0.05 µg/kg bw/day proposed by EFSA . Despite evidence of embryotoxicity and neurotoxicity, no regulatory limits exist globally. Mitigation strategies include:

  • Agricultural Interventions: Fungicide rotation (triazoles + strobilurins) reduces Fusarium incidence by 65% .

  • Dietary Monitoring: Regular screening of cereal-based products, particularly in regions with high Fusarium prevalence .

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